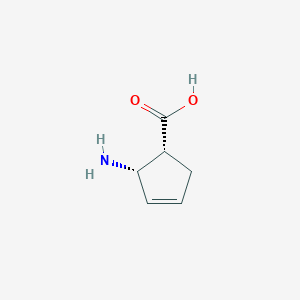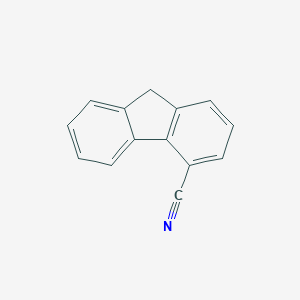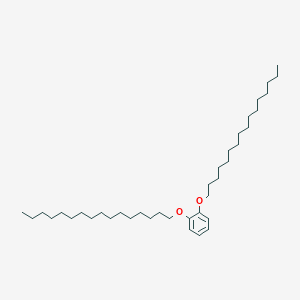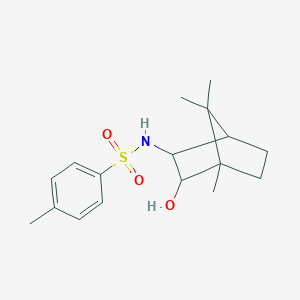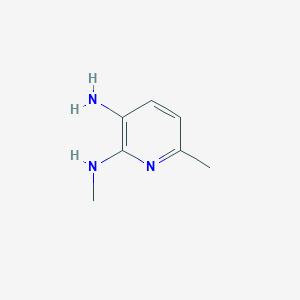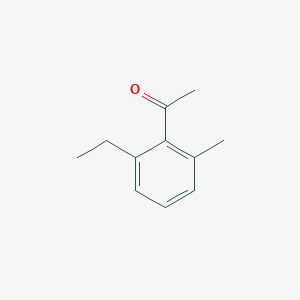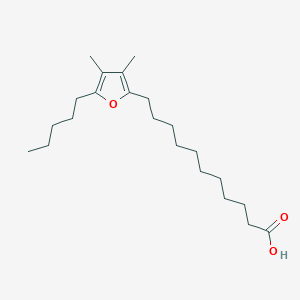
3,4-ジメチル-5-ペンチル-2-フランウンデカン酸
概要
説明
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid is a long-chain fatty acid with a unique furan ring structure. This compound is known for its radical-scavenging ability and anti-inflammatory properties . It is found in various natural sources, including algae, fish, plants, and microorganisms .
科学的研究の応用
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of furan rings and long-chain fatty acids.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for its anti-inflammatory and radical-scavenging properties, which may have therapeutic potential.
Industry: Utilized in the production of specialized chemicals and materials due to its unique structure and properties
作用機序
Target of Action
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid, also known as F6 furan fatty acid , is a long-chain fatty acid
Mode of Action
Furan fatty acids, including this compound, are known to exhibit radical-scavenging ability and anti-inflammatory properties . This suggests that the compound may exert its effects by neutralizing harmful free radicals and modulating inflammatory responses.
Biochemical Pathways
Given its radical-scavenging and anti-inflammatory properties , it may be involved in pathways related to oxidative stress and inflammation.
Result of Action
Given its radical-scavenging and anti-inflammatory properties , it may help protect cells from oxidative damage and modulate inflammatory responses.
生化学分析
Biochemical Properties
The role of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid in biochemical reactions is primarily associated with its radical-scavenging ability This property allows it to interact with various enzymes and proteins involved in oxidative stress responses
Cellular Effects
The effects of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid on cells and cellular processes are largely attributed to its anti-inflammatory properties It can influence cell function by modulating cell signaling pathways involved in inflammation
Molecular Mechanism
It is known to exert its effects at the molecular level through its radical-scavenging ability , which can lead to the inhibition or activation of enzymes involved in oxidative stress responses
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The furan ring is then alkylated with pentyl and undecanoic acid chains using Friedel-Crafts alkylation or other suitable methods.
Oxidation: The final step involves the oxidation of the intermediate to form the carboxylic acid group.
Industrial Production Methods
Industrial production of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This includes the use of advanced catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
類似化合物との比較
Similar Compounds
- 3,4-Dimethyl-5-propyl-2-furanundecanoic acid
- 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid (F6 furan fatty acid)
Uniqueness
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid stands out due to its specific alkyl chain length and substitution pattern on the furan ring, which contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-4-5-12-15-20-18(2)19(3)21(25-20)16-13-10-8-6-7-9-11-14-17-22(23)24/h4-17H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTXSZNBSIMKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553387 | |
| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-36-7 | |
| Record name | 12,15-Epoxy-13,14-dimethyleicosa-12,14-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


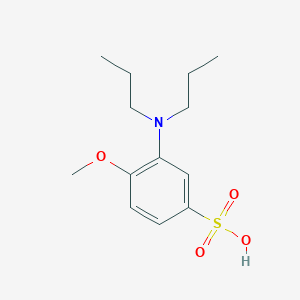
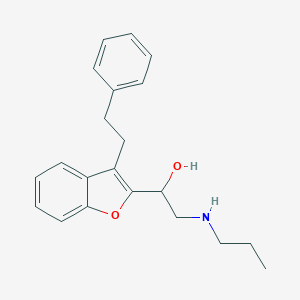
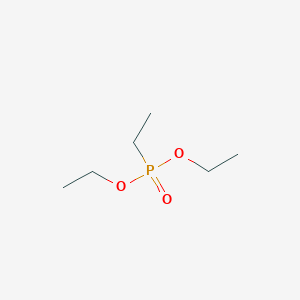
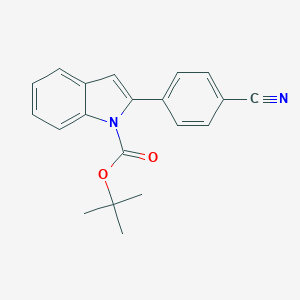
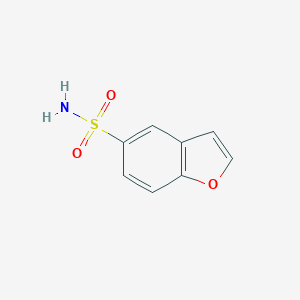
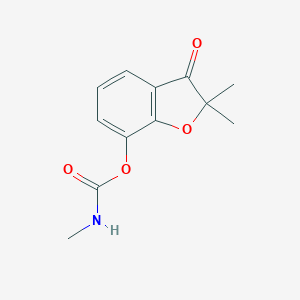
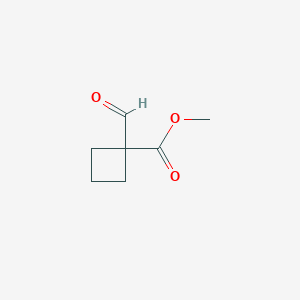
![(11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-Methyl-androsta-1,4-dien-3-one](/img/structure/B117063.png)
